molecular formula C12H10N2O5 B2795402 N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide CAS No. 329939-23-3

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B2795402
CAS No.: 329939-23-3
M. Wt: 262.221
InChI Key: WOPZPUPZCZSCPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The benzene and furan rings are rotated from the mean plane of the central fragment .

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide and its derivatives are explored for their potential in transforming plant biomass into useful furan compounds. The synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks showcases how furan derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This transition focuses on the use of HMF in the production of monomers, polymers, fuels, solvents, pharmaceuticals, and chemicals, highlighting the broad applicability of furan derivatives in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

The mechanism of action of “N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide” is not explicitly mentioned in the sources I found. Furan derivatives are known to interact with various receptors in the body, acting as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-10-5-4-8(14(16)17)7-9(10)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPZPUPZCZSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329706
Record name N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329939-23-3
Record name N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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